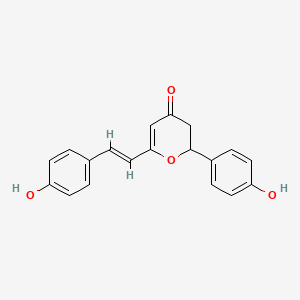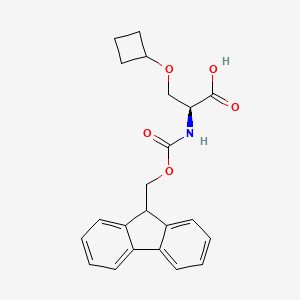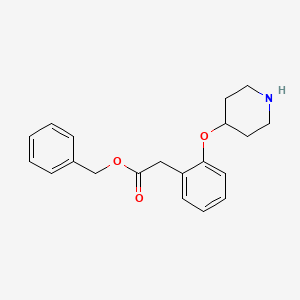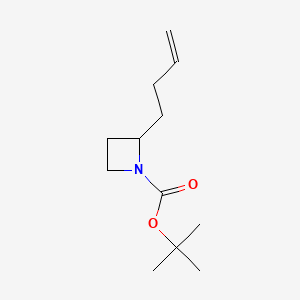![molecular formula C6H13FN2 B15360060 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)
2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine is a chemical compound with a molecular structure featuring a fluorine-substituted pyrrolidine ring attached to an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine typically involves the following steps:
Starting Materials: : Pyrrolidine and ethylamine are essential starting materials.
Fluorination: : The pyrrolidine ring undergoes fluorination, which is usually achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The fluorination reaction is performed under controlled conditions to ensure regioselectivity and chirality.
Amine Introduction: : The ethanamine chain is then introduced through a nucleophilic substitution reaction, where an ethanamine derivative (e.g., ethanamine hydrochloride) reacts with the fluorinated pyrrolidine intermediate. This step often requires a polar solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial-scale production of this compound may employ more efficient and scalable processes:
Continuous Flow Chemistry: : Continuous flow reactors can be utilized to optimize reaction conditions, reduce reaction times, and improve yields.
Catalysis: : The use of catalytic systems, such as transition metal catalysts or organocatalysts, can enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine can undergo various chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reduction reactions can yield reduced forms of the compound. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the ethanamine chain or pyrrolidine ring. Halogenation, alkylation, and acylation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Bases: : Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include:
N-Oxide Derivatives: : Formed through oxidation reactions.
Reduced Amines: : Produced via reduction reactions.
Substituted Derivatives: : Resulting from substitution reactions, yielding compounds with modified functional groups.
Aplicaciones Científicas De Investigación
2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine finds applications in various scientific research fields:
Chemistry: : Used as a building block for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activities, including its interaction with biological receptors and enzymes. It may act as a ligand or modulator in biochemical assays.
Medicine: : Studied for its potential therapeutic applications. It could serve as a precursor for the development of novel drugs targeting specific medical conditions.
Industry: : Utilized in the production of specialty chemicals and materials. It may be employed in the synthesis of functional materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine involves:
Molecular Targets: : The compound interacts with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate the activity of the target molecules.
Pathways Involved: : The compound's effects are mediated through signaling pathways, such as G-protein coupled receptor pathways or enzyme inhibition mechanisms. These pathways influence various cellular processes, including gene expression, signal transduction, and metabolism.
Comparación Con Compuestos Similares
2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine can be compared with other similar compounds, highlighting its uniqueness:
Similar Compounds
2-[(3R)-3-Chloropyrrolidin-1-yl]ethanamine
2-[(3R)-3-Bromopyrrolidin-1-yl]ethanamine
Comparison
Substituent Effects: : The presence of a fluorine atom in this compound imparts unique electronic properties compared to chloro or bromo analogs. Fluorine can enhance metabolic stability and influence biological activity.
Chirality: : The (3R) configuration ensures a specific spatial arrangement, which can affect the compound's interaction with chiral biological targets.
Propiedades
Fórmula molecular |
C6H13FN2 |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C6H13FN2/c7-6-1-3-9(5-6)4-2-8/h6H,1-5,8H2/t6-/m1/s1 |
Clave InChI |
BDJMFULOUWVNIL-ZCFIWIBFSA-N |
SMILES isomérico |
C1CN(C[C@@H]1F)CCN |
SMILES canónico |
C1CN(CC1F)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate](/img/structure/B15359984.png)


![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)




![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)


